molecular formula C14H17NO6 B3054772 Diethyl 2-methyl-2-(4-nitrophenyl)malonate CAS No. 61881-49-0

Diethyl 2-methyl-2-(4-nitrophenyl)malonate

Cat. No. B3054772
M. Wt: 295.29 g/mol
InChI Key: MOUBYACUXWWHSC-UHFFFAOYSA-N
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Patent
US09029544B2

Procedure details

1.7 g sodium hydride (60% in mineral oil) are suspended in 10 ml dimethylsulfoxide at 0° C. The a solution of 6.4 ml diethyl 2-methylmalonate in 10 ml dimethylsulfoxide is added dropwise. The mixture is stirred for 30 minutes and then diluted with 20 ml dimethylsulfoxide. After stirring for further 2 hours a solution of 5 g 4-fluoronitrobenzene is added dropwise. The mixture is stirred for 12 hours while warming to room temperature. Then it is partitioned between icewater and ethylacetate. The aqueous phase is twice extracted with ethylacetate and the combined organic phases are washed with brine. After drying with magnesium sulphate the solvents are evaporated in vacuo. The residue is chromatographed on silica gel (cyclohexane/ethylacetate 90:10 to 50:50).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>CS(C)=O>[CH3:3][C:4]([C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The mixture is stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Then it is partitioned between icewater and ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is twice extracted with ethylacetate
WASH
Type
WASH
Details
the combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents
CUSTOM
Type
CUSTOM
Details
are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (cyclohexane/ethylacetate 90:10 to 50:50)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C(=O)OCC)(C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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